molecular formula C20H19NO5 B1194206 9,10-Dimethoxy-2,3-(methylenedioxy)-13,13a-didehydro-8-berbinol CAS No. 10134-52-8

9,10-Dimethoxy-2,3-(methylenedioxy)-13,13a-didehydro-8-berbinol

Cat. No. B1194206
CAS RN: 10134-52-8
M. Wt: 353.4 g/mol
InChI Key: ZRBGFWOXAQPDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dimethoxy-2,3-(methylenedioxy)-13,13a-didehydro-8-berbinol is a natural product found in Berberis insignis, Berberis japonica, and other organisms with data available.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Reactions with Alkylhalide : The compound undergoes reactions with alkylhalide, leading to the formation of various derivatives. For instance, dihydroberberine, when reacted with methyl iodide, produces 13-methyl-2,3-methylenedioxy-9,10-dimethoxydibenzo[a] 5,6-dihydroacridizinium iodide and other compounds. These reactions demonstrate the compound's potential for chemical synthesis and modification (Takemoto & Kondo, 1962).

  • Photocyclization to Synthesize Derivatives : The compound has been utilized in photocyclization processes to synthesize berbine derivatives with a nitro group. This indicates its role in the synthesis of structurally diverse compounds (Ye Zhen, 1997).

Spectroscopic Characterization

  • NMR, UV, and IR Spectra Analysis : The compound has been prepared and characterized using spectroscopic techniques. This includes analysis through NMR, UV, and IR spectra, contributing to a deeper understanding of its structural and chemical properties (Meise, 1971).

Pharmaceutical Research

  • Topoisomerase-I Targeting Activity : Derivatives of the compound have been investigated for their topoisomerase-I targeting activity and cytotoxicity. This indicates its potential application in developing pharmaceuticals for cancer treatment (Singh et al., 2003).

Synthesis and Structural Analysis

  • Novel Synthesis Approaches : Research has been conducted on novel synthesis methods for derivatives of the compound, indicating its significance in organic chemistry and drug synthesis (Kametani et al., 1977).

  • Neolignan Synthesis : The compound plays a role in the synthesis of neolignans, a type of natural product with potential medicinal properties (Li et al., 2013).

properties

CAS RN

10134-52-8

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-ol

InChI

InChI=1S/C20H19NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9,20,22H,5-6,10H2,1-2H3

InChI Key

ZRBGFWOXAQPDTH-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2O)OCO5)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2O)OCO5)OC

synonyms

berberinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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